N-acetyl-4-allyloxypiperidine

Description

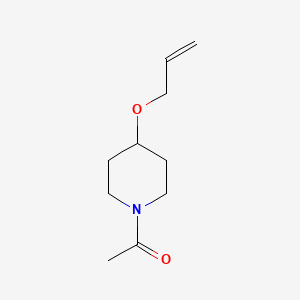

N-Acetyl-4-allyloxypiperidine is a piperidine derivative characterized by an acetyl group at the nitrogen atom and an allyloxy substituent at the 4-position of the piperidine ring. This compound belongs to the broader class of 4-substituted piperidines, which are pivotal in medicinal chemistry due to their structural versatility and bioactivity . Synthetically, it is prepared via a multi-step process involving alkylation of the piperidine ring, followed by acetylation of the secondary amine using acetyl chloride in the presence of a base like triethylamine .

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

1-(4-prop-2-enoxypiperidin-1-yl)ethanone |

InChI |

InChI=1S/C10H17NO2/c1-3-8-13-10-4-6-11(7-5-10)9(2)12/h3,10H,1,4-8H2,2H3 |

InChI Key |

GZBTVDJNJZXAAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC(CC1)OCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-acetyl-4-allyloxypiperidine with structurally or functionally related piperidine derivatives, focusing on synthesis, physicochemical properties, and applications.

Structural and Functional Analogues

Physicochemical Properties

- Solubility: The allyloxy group in this compound increases lipophilicity compared to unsubstituted N-acetylpiperidine, enhancing membrane permeability but reducing aqueous solubility . In contrast, 2,2,6,6-tetramethylpiperidin-4-yl acetate exhibits higher hydrophobicity due to its bulky tetramethyl groups, making it suitable for non-polar matrices .

- Stability : this compound’s allyloxy group may confer susceptibility to oxidative degradation, whereas 2,2,6,6-tetramethyl derivatives are stabilized against radical-mediated breakdown .

Pharmacological Profiles

- Antimicrobial Activity: The 4-keto and aryl-substituted piperidinone derivative () shows broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL against S. aureus), attributed to its planar aryl groups disrupting bacterial membranes . This compound lacks direct antimicrobial action but is valued for its metabolic stability in prodrug designs .

- Anti-inflammatory Effects : The 4-methoxyphenyl groups in ’s compound inhibit COX-2 (IC₅₀ = 0.8 µM), while this compound’s applications in inflammation are indirect, often as a scaffold for targeted delivery .

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.